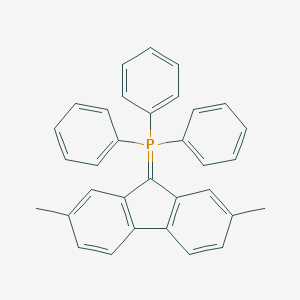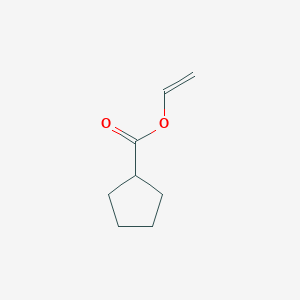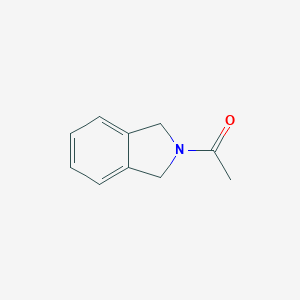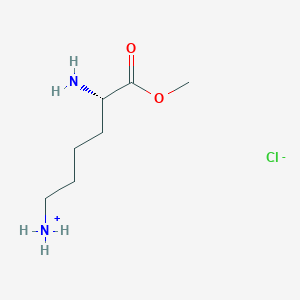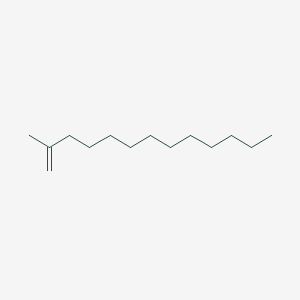
2-Methyl-1-tridecene
Vue d'ensemble
Description
2-Methyl-1-tridecene is an organic compound with the molecular formula C₁₄H₂₈. It is a member of the alkene family, characterized by the presence of a double bond between two carbon atoms. This compound is also known as 1-Tridecene, 2-methyl- and has a molecular weight of 196.3721 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-1-tridecene can be synthesized through various methods, including the oligomerization of ethylene and the subsequent isomerization of the resulting higher alkenes. The reaction conditions typically involve the use of catalysts such as zeolites or transition metal complexes to facilitate the isomerization process .
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene followed by selective hydrogenation and isomerization. The process involves high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-tridecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: The double bond in this compound can be reduced to form the corresponding alkane.
Substitution: It can undergo substitution reactions, particularly at the allylic position, to form a variety of substituted alkenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as halogens, hydrogen halides, and organometallic compounds are used under controlled conditions.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted alkenes.
Applications De Recherche Scientifique
2-Methyl-1-tridecene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-tridecene involves its interaction with various molecular targets and pathways. In oxidation reactions, it forms reactive intermediates that can further react to form alcohols, aldehydes, or carboxylic acids. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparaison Avec Des Composés Similaires
- 1-Tridecene
- 2-Methyl-1-dodecene
- 2-Methyl-1-tetradecene
Comparison: 2-Methyl-1-tridecene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to 1-Tridecene, it has a methyl group at the second carbon, which affects its reactivity and the types of reactions it can undergo. Similarly, 2-Methyl-1-dodecene and 2-Methyl-1-tetradecene have different chain lengths, which influence their physical and chemical properties .
Propriétés
IUPAC Name |
2-methyltridec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h2,4-13H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBHQOHLCULRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171040 | |
| Record name | 2-Methyl-1-tridecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18094-01-4 | |
| Record name | 2-Methyl-1-tridecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018094014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-tridecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chemical structure of 2-methyl-1-tridecene influence its reactivity with atmospheric oxidants like OH radicals and NO3 radicals?
A1: this compound, a branched alkene, exhibits enhanced reactivity towards atmospheric oxidants compared to linear alkenes. [, , ] This is primarily attributed to two factors:
- Increased C-H bond strength: The methyl branch increases the electron density around the double bond, making it more susceptible to attack by electrophilic radicals like OH and NO3. []
- Steric hindrance: The branched structure can hinder the approach of the oxidant, leading to a preference for hydrogen abstraction from the alkyl chain instead of addition to the double bond. []
Q2: How does the carbon chain length of alkenes affect their reaction rates with ozone (O3)?
A2: Research indicates a complex relationship between alkene carbon chain length and reaction rates with ozone. While shorter chain 1-alkenes show a gradual increase in reaction rate with increasing carbon number, this trend plateaus around C10. [] For 2-methyl-1-alkenes, the plateau occurs around C12. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



